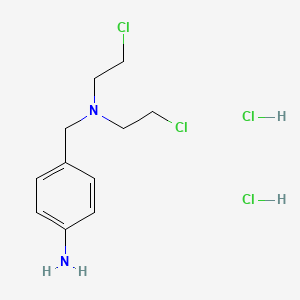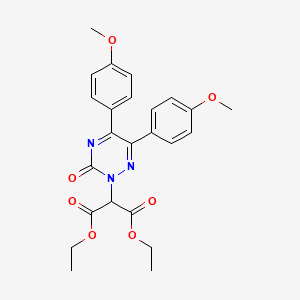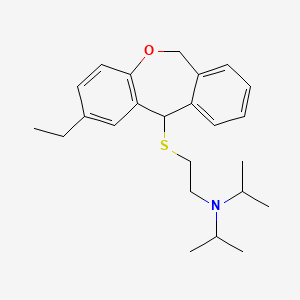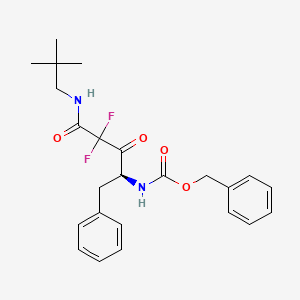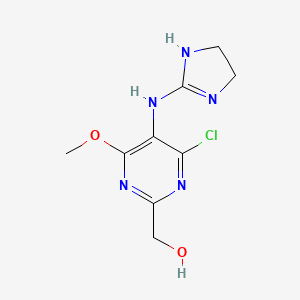
Hydroxymethyl moxonidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxymethyl moxonidine is a metabolite of moxonidine, a new-generation centrally acting antihypertensive drug. Moxonidine is primarily used to treat mild to moderate essential hypertension. It is known for its selective agonist activity at imidazoline I1 receptors, which helps reduce blood pressure by decreasing sympathetic nervous system activity .
Méthodes De Préparation
Hydroxymethyl moxonidine can be synthesized through the oxidation of moxonidine. The synthetic route involves the oxidation of the methyl group on the pyrimidine ring or the imidazole ring of moxonidine, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
Hydroxymethyl moxonidine undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to its formation from moxonidine.
Reduction: Potential reduction reactions could convert this compound back to moxonidine or other derivatives.
Substitution: Various substitution reactions can occur on the hydroxymethyl group or other functional groups present in the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Hydroxymethyl moxonidine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of moxonidine metabolism and its derivatives.
Biology: Investigated for its effects on various biological systems, particularly in relation to blood pressure regulation and insulin resistance.
Medicine: Explored for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new antihypertensive drugs and formulations.
Mécanisme D'action
Hydroxymethyl moxonidine exerts its effects primarily through its interaction with imidazoline I1 receptors. These receptors are located in the rostral ventrolateral medulla of the brain, where they play a crucial role in regulating sympathetic nervous system activity. By activating these receptors, this compound reduces sympathetic outflow, leading to a decrease in blood pressure .
Comparaison Avec Des Composés Similaires
Hydroxymethyl moxonidine is similar to other imidazoline receptor agonists, such as clonidine and rilmenidine. it has a higher selectivity for imidazoline I1 receptors compared to clonidine, which also binds to α2-adrenoceptors. This selectivity results in fewer side effects, such as sedation and dry mouth, making this compound a more favorable option for treating hypertension .
Similar Compounds
Clonidine: An older antihypertensive agent with less selectivity for imidazoline I1 receptors.
Rilmenidine: Another imidazoline receptor agonist with similar antihypertensive effects but different pharmacokinetic properties.
Methyldopa: A centrally acting antihypertensive agent with a different mechanism of action but similar therapeutic effects.
This compound’s unique selectivity for imidazoline I1 receptors and its favorable side effect profile make it a valuable compound in the treatment of hypertension and related conditions.
Propriétés
Numéro CAS |
220951-60-0 |
|---|---|
Formule moléculaire |
C9H12ClN5O2 |
Poids moléculaire |
257.68 g/mol |
Nom IUPAC |
[4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-6-methoxypyrimidin-2-yl]methanol |
InChI |
InChI=1S/C9H12ClN5O2/c1-17-8-6(15-9-11-2-3-12-9)7(10)13-5(4-16)14-8/h16H,2-4H2,1H3,(H2,11,12,15) |
Clé InChI |
IGKGQTDWVDQXIV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC(=N1)CO)Cl)NC2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


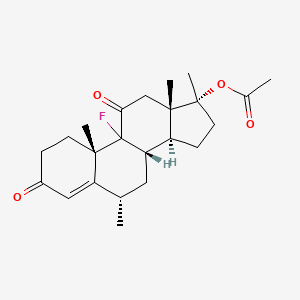
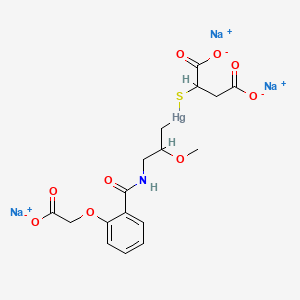
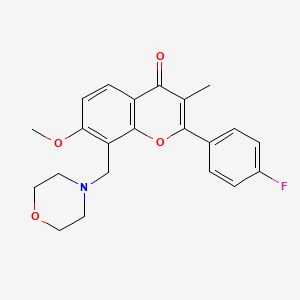
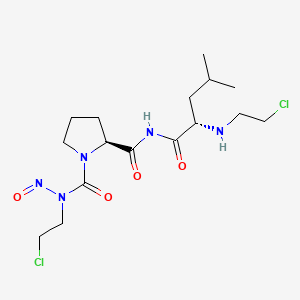
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
